molecular formula C22H22F2N6O B2819459 (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034314-97-9

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2819459
CAS RN: 2034314-97-9
M. Wt: 424.456
InChI Key: ILBSLNWPYXGULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N6O and its molecular weight is 424.456. The purity is usually 95%.
BenchChem offers high-quality (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

Research on related compounds, such as cannabinoid receptor antagonists, has provided insights into molecular interactions and the development of pharmacophore models. These studies employ techniques like AM1 molecular orbital method for conformational analysis and Comparative Molecular Field Analysis (CoMFA) for 3D-quantitative structure-activity relationship (QSAR) modeling. Such research aids in understanding the steric and electrostatic requirements for binding to specific receptors, suggesting applications in drug design and receptor-specific activity modulation (Shim et al., 2002).

Anticancer and Antituberculosis Potential

Compounds with similar structural features have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies have led to the identification of derivatives that show significant in vitro activity against cancer cell lines and tuberculosis bacteria, highlighting the potential of these compounds in the development of new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Antimicrobial and Antifungal Activities

The exploration of novel pyrazole carboxamide derivatives, including those with piperazine moieties, has shown promising results in antimicrobial and antifungal screenings. These compounds have been synthesized and characterized, with their structures confirmed by various spectroscopic methods. The antimicrobial and antifungal activities of these derivatives suggest their potential application in combating pathogenic bacteria and fungi, contributing to the field of infectious disease treatment (Sanjeeva et al., 2022).

Antipsychotic and Neuroleptic Potential

Studies on conformationally constrained butyrophenones, which share structural similarities with the compound , have revealed their affinity for various dopamine and serotonin receptors. These findings suggest potential applications in the development of antipsychotic and neuroleptic drugs, offering insights into the design of new therapeutic agents for psychiatric disorders (Raviña et al., 2000).

Genotoxicity and Metabolic Activation

Investigations into the genotoxicity of related compounds have shed light on the role of metabolic activation in their bioactivity. Such studies provide valuable information on the safety profile of these compounds, contributing to the understanding of their mechanisms of action and the potential for adverse effects. This research is crucial for the development of safer and more effective pharmacological agents (Kalgutkar et al., 2007).

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(2,4-difluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N6O/c1-28-20(13-19(27-28)16-5-4-15(23)12-17(16)24)22(31)30-10-8-29(9-11-30)21-7-6-18(25-26-21)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBSLNWPYXGULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.